
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structural features of this compound make it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- typically involves the reaction of 1-(2-chloroethyl)urea with alpha-cyanobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The alpha-cyanobenzyl group may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: can be compared with other urea derivatives, such as:
- Urea, 1-(2-chloroethyl)-3-(phenyl)-
- Urea, 1-(2-chloroethyl)-3-(methyl)-
- Urea, 1-(2-chloroethyl)-3-(benzyl)-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the alpha-cyanobenzyl group in Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- imparts unique properties that distinguish it from other related compounds.
Properties
CAS No. |
102433-36-3 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C11H12ClN3O/c12-6-7-14-11(16)15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H2,14,15,16) |
InChI Key |
OOFLZNYWYLBUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
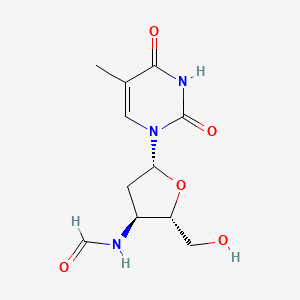
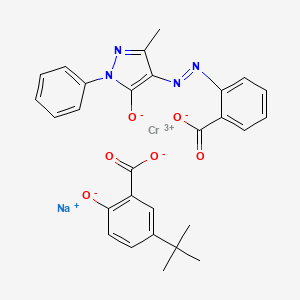
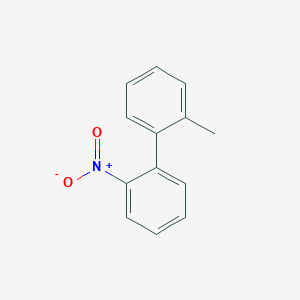
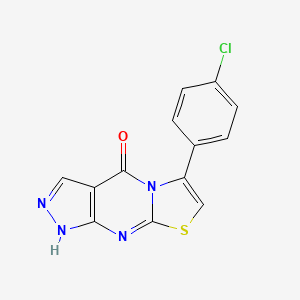
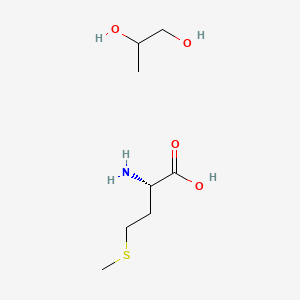

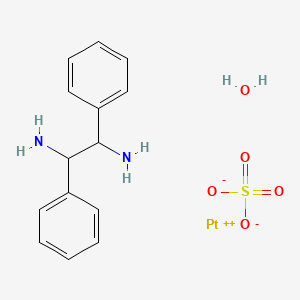

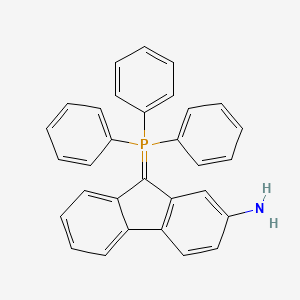
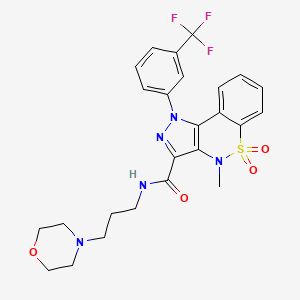
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

